Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a methyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl (3S)-3-methylpiperazine-1-carboxylate with chlorosulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the chlorosulfonyl group.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or thiol group.
Substitution: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like primary amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can be employed in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other macromolecules, affecting their function and activity. The piperazine ring may also interact with biological receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Tert-butyl (3S)-3-methylpiperazine-1-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
4-Chlorosulfonylpiperazine: Does not have the tert-butyl and methyl groups, which can affect its solubility and reactivity.
N-Methylpiperazine: Lacks the tert-butyl and chlorosulfonyl groups, resulting in different chemical properties and reactivity.
Uniqueness: Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is unique due to the presence of both the tert-butyl and chlorosulfonyl groups. These functional groups confer specific reactivity and solubility properties, making the compound versatile for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMBVDMKDKWKA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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